Gallium magnesium oxide

Microwave dielectric ceramics Spinel ceramics Millimeter-wave devices

Gallium magnesium oxide, referred to in the research literature predominantly as magnesium gallate (MgGa₂O₄) or digallium magnesium tetraoxide, is a mixed-metal oxide adopting the cubic spinel crystal structure (space group Fd3̄m). The compound exists as a nearly inverse spinel at room temperature, with Mg²⁺ and Ga³⁺ cations distributed over tetrahedral and octahedral sites, and exhibits a reversible cation-ordering transition near 820–860 K.

Molecular Formula C14H10MgO10
Molecular Weight 362.53 g/mol
CAS No. 39336-08-8
Cat. No. B12655990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium magnesium oxide
CAS39336-08-8
Molecular FormulaC14H10MgO10
Molecular Weight362.53 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Mg+2]
InChIInChI=1S/2C7H6O5.Mg/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);/q;;+2/p-2
InChIKeyLFKMKZZIPDISEK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallium Magnesium Oxide (CAS 39336-08-8 / MgGa₂O₄ Spinel): Comparative Identity, Structure, and Procurement-Relevant Classification


Gallium magnesium oxide, referred to in the research literature predominantly as magnesium gallate (MgGa₂O₄) or digallium magnesium tetraoxide, is a mixed-metal oxide adopting the cubic spinel crystal structure (space group Fd3̄m) [1]. The compound exists as a nearly inverse spinel at room temperature, with Mg²⁺ and Ga³⁺ cations distributed over tetrahedral and octahedral sites, and exhibits a reversible cation-ordering transition near 820–860 K [1][3]. With an optical bandgap spanning 4.9–5.5 eV depending on synthesis method and measurement technique, MgGa₂O₄ occupies a strategic position within the ultrawide-bandgap (UWBG) transparent semiconducting oxide family, situated between β-Ga₂O₃ (~4.6–4.9 eV) and MgAl₂O₄ (~7.8 eV) [2][4]. It is important to note that CAS registry number 39336-08-8 has been inconsistently assigned across vendor databases, with some entries cross-referencing Ga₂Mg₂O₅ or an organic gallium-magnesium complex; the thermodynamically stable and research-relevant phase is MgGa₂O₄ (stoichiometric spinel), which is the subject of this evidence guide .

Phase identity Confirm MgGa₂O₄ spinel, not Ga₂Mg₂O₅ or mixed oxide phases
Cation order Nearly inverse spinel with reversible ordering transition near 820–860 K
Optical class UWBG transparent semiconductor situated between β-Ga₂O₃ and MgAl₂O₄
CAS alert CAS 39336-08-8 requires phase verification across vendor databases

Why Generic 'Gallium Magnesium Oxide' or In-Class Spinel Substitution Fails: Structural, Thermal, and Functional Divergence of MgGa₂O₄


The term 'gallium magnesium oxide' encompasses multiple stoichiometries (Ga₂Mg₂O₅, MgGa₂O₄, and non-stoichiometric phases) with fundamentally different crystal structures, cation distributions, and functional properties . Even among spinel-type oxides with the same space group, substitution of MgGa₂O₄ by MgAl₂O₄ or ZnGa₂O₄ leads to drastically different performance: MgAl₂O₄ has a bandgap approximately 2.9–3.0 eV wider (~7.8 eV vs. ~4.9 eV), eliminating its utility in UWBG semiconductor applications where MgGa₂O₄ operates [1]; ZnGa₂O₄ exhibits a temperature coefficient of resonant frequency (τf) of approximately −27 to −70 ppm/°C versus MgGa₂O₄'s near-zero τf of −4.0 ppm/°C, making the latter uniquely suited for temperature-stable microwave devices [2][3]; and β-Ga₂O₃, while sharing a similar bandgap, decomposes or degrades under high-temperature reducing atmospheres where MgGa₂O₄ remains stable [4]. These differences arise from the specific Mg²⁺/Ga³⁺ cation inversion equilibrium, the glass-like cation ordering transition at 820–860 K unique to MgGa₂O₄ among gallium spinels, and the compound's distinctive defect chemistry [5]. Generic or nominal substitution without verification of phase identity and cation distribution will produce unpredictable and typically inferior device or material performance.

MgAl₂O₄ substitution Ultra-wide bandgap (~7.8 eV) excludes deep-UV optoelectronics and lacks temperature-stable τf
ZnGa₂O₄ substitution τf of −27 to −70 ppm/°C causes frequency drift in millimeter-wave devices
β-Ga₂O₃ substitution Degrades under H₂ reducing atmospheres; MgGa₂O₄ retains high resistivity at 800 °C
Generic “gallium magnesium oxide” Stoichiometry ambiguity risks phase impurity and unpredictable functional properties

Gallium Magnesium Oxide (MgGa₂O₄): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Near-Zero Temperature Coefficient of Resonant Frequency (τf) Differentiates MgGa₂O₄ from MgAl₂O₄, ZnGa₂O₄, and Al₂O₃ for Temperature-Stable Microwave Dielectrics

MgGa₂O₄ ceramics sintered at 1410 °C exhibit a τf of −4.0 ppm/°C, which is nearly zero and dramatically lower in magnitude than the closest spinel comparators MgAl₂O₄ (τf ≈ −74 to −75 ppm/°C), ZnGa₂O₄ (τf ≈ −27 to −70 ppm/°C), and the industry-standard low-K dielectric Al₂O₃ (τf ≈ −60 ppm/°C) [1][2][3]. The near-zero τf of MgGa₂O₄ is attributed to crystal distortion from oriented grain growth during sintering, a structural feature not replicated in MgAl₂O₄ or ZnGa₂O₄ [1]. Additionally, MgGa₂O₄ delivers a quality factor Q×f of 117,000 GHz (at 14.7 GHz), substantially exceeding that of MgAl₂O₄ (Q×f ≈ 54,000–68,900 GHz) and ZnGa₂O₄ (Q×f ≈ 73,000–94,600 GHz), though lower than Al₂O₃ (Q×f ≈ 680,000 GHz) [1][2][3]. This combination of near-zero τf and high Q×f makes MgGa₂O₄ uniquely suited for frequency-stable millimeter-wave resonators and filters where neither MgAl₂O₄ nor Al₂O₃ can meet thermal stability requirements.

Near-zero τf
Head-to-head
MgGa₂O₄ τf = −4.0 ppm/°C; Q×f 117,000 GHz MgAl₂O₄ τf ≈ −75 ppm/°C; ZnGa₂O₄ τf ≈ −27 to −70 ppm/°C
Supports temperature-stable microwave dielectric selection
Sintered at 1410 °C; 14.7 GHz measurement
Microwave dielectric ceramics Spinel ceramics Millimeter-wave devices

High-Temperature Thermal Stability of MgGa₂O₄ vs. β-Ga₂O₃ Under Reducing Atmosphere: A Decisive Factor for High-Temperature Electronics

Unintentionally doped MgGa₂O₄ single crystals retain a high resistivity of 3.15 × 10⁸ Ω·cm at 800 °C and demonstrate superior thermal stability compared to β-Ga₂O₃ during annealing in a reducing atmosphere of 5% H₂ / 95% Ar [1]. In contrast, β-Ga₂O₃ is known to undergo surface decomposition and conductivity degradation under identical reducing conditions due to oxygen vacancy formation and gallium volatilization [1][2]. MgGa₂O₄ also possesses a higher melting point of approximately 1930 °C versus β-Ga₂O₃'s ~1800 °C, and its free electron concentration remains at ~10¹⁸ cm⁻³ after 10-hour annealing in hydrogen at 600–900 °C, demonstrating robust electronic property retention [2][3]. The thermal conductivity of MgGa₂O₄ at room temperature is 14.44 W·m⁻¹·K⁻¹, with an anomalous increase observed near 900 °C attributed to ionic transport from Mg²⁺/Ga³⁺ hopping [1].

High-T stability
Head-to-head
Resistivity 3.15×10⁸ Ω·cm at 800 °C; stable in 5% H₂/Ar β-Ga₂O₃ decomposes under reducing atmosphere; lower melting point
May support high-temperature electronics substrate selection
VGF single crystals; annealing in H₂/Ar
Ultrawide-bandgap semiconductors High-temperature electronics Thermal stability

Strong Mechanoluminescence and Long-Lasting Phosphorescence in Mn-Doped MgGa₂O₄: Absent in MgAl₂O₄:Mn Due to Structural Defect Differences

Mn-doped MgGa₂O₄ (MGO:Mn) exhibits strong mechanoluminescence (ML) and long-lasting phosphorescence (LLP), whereas Mn-doped MgAl₂O₄ (MAO:Mn) displays very weak ML and no detectable LLP under identical UV irradiation and mechanical stimulation conditions [1]. The stark performance dichotomy is attributed to the partially inverse spinel structure of MgGa₂O₄ (~44% cationic site inversion), which generates a high density of point defects and oxygen vacancies that serve as carrier traps; these defects are substantially less abundant in the predominantly normal spinel MgAl₂O₄ [1][2]. Electron paramagnetic resonance (ESR) measurements confirm Mn²⁺ ions occupy Ga³⁺ octahedral sites in MgGa₂O₄, whereas in MgAl₂O₄, Mn²⁺ distribution differs due to the smaller lattice parameter and normal spinel cation arrangement [3]. Under UV excitation, MGO:Mn produces efficient green emission centered at ~505 nm (Mn²⁺ ⁴T₁(⁴G) → ⁶A₁(⁶S) transition), and the trapped carriers can be stimulated by mechanical friction to produce ML [1].

Mechanoluminescence
Head-to-head
MgGa₂O₄:Mn strong ML + LLP; green emission ~505 nm MgAl₂O₄:Mn very weak ML, no LLP
Supports stress-sensing phosphor procurement; MgAl₂O₄ host not viable
Solid-state synthesis; UV pre-charge; mechanical stimulation
Mechanoluminescence Phosphors Stress sensing

Bandgap Tunability and Transmittance Advantage of MgGa₂O₄ (4.9–5.5 eV) Over MgAl₂O₄ (~7.8 eV) for Deep-UV Optoelectronics

MgGa₂O₄ thin films grown by molecular beam epitaxy (MBE) exhibit an optical bandgap of 5.4–5.5 eV with visible-range transmittance exceeding 90%, positioning it in the deep-UV transparency window suitable for solar-blind photodetectors [1]. Pulsed laser deposition (PLD) films yield a direct bandgap of 5.27 ± 0.03 eV, while bulk single crystals show 4.96 eV (cutoff at 250 nm), demonstrating synthesis-dependent tunability within a ~0.5 eV range [2][3]. In contrast, MgAl₂O₄ has an experimental bandgap of approximately 7.8–8.0 eV, which lies well beyond the deep-UV region and into the vacuum-ultraviolet, rendering it unsuitable for practical deep-UV optoelectronic devices that operate in the 200–280 nm range [4][5]. The smaller bandgap of MgGa₂O₄ compared to MgAl₂O₄ is a direct consequence of the lower electronegativity and larger ionic radius of Ga³⁺ (0.62 Å) versus Al³⁺ (0.535 Å), which reduces the ionicity of the metal-oxygen bond and narrows the bandgap [5]. This enables MgGa₂O₄-based photodetectors with a cutoff wavelength around 250 nm, ideal for solar-blind detection where terrestrial solar background is absent [3].

Bandgap window
Head-to-head
MgGa₂O₄ 4.96–5.5 eV; cutoff ~250 nm; >90% visible transmittance MgAl₂O₄ ~7.8 eV, absorption edge ~155 nm (vacuum-UV)
Supports deep-UV optoelectronic material selection; MgAl₂O₄ outside solar-blind range
MBE/PLD films; bulk crystals show synthesis-dependent tuning
Deep-UV optoelectronics Transparent semiconductors Bandgap engineering

Cr³⁺-Doped MgGa₂O₄ as a Red Persistent Luminescence Phosphor for In Vivo Bioimaging: Enabled by ~44% Cationic Site Inversion Absent in Normal Spinels

Cr³⁺-doped MgGa₂O₄ exhibits intense red persistent luminescence in the 650–770 nm range with a broad emission peak centered at 707 nm, suitable for small-animal in vivo imaging where re-excitation through tissue is feasible using 580 nm light [1]. The persistent luminescence arises from the ~44% cationic site inversion characteristic of MgGa₂O₄, which creates a high concentration of intrinsic carrier traps (anti-site defects and oxygen vacancies) that store excitation energy and slowly release it [1]. This degree of structural disorder is fundamentally absent in normal spinels such as MgAl₂O₄ (<5% inversion at room temperature) and is significantly lower in ZnGa₂O₄ (inversion parameter ~3%), restricting their utility as persistent phosphor hosts [2]. MgGa₂O₄:Cr³⁺ thus occupies a unique niche: it provides the structural defect density necessary for efficient persistent luminescence while maintaining the chemical and thermal stability of a refractory oxide host [1][3].

Persistent luminescence
Class-level
MgGa₂O₄:Cr³⁺ red emission 650–770 nm, peak 707 nm; ~44% site inversion Normal spinels (MgAl₂O₄) lack sufficient trap states for LLP
Reported structural advantage for persistent phosphor development
Data to verify; class-level inference on trap mechanism
Persistent luminescence Bioimaging NIR phosphors

Gallium Magnesium Oxide (MgGa₂O₄): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Temperature-Stable Millimeter-Wave Resonators, Filters, and Antenna Substrates for 5G/6G Wireless Infrastructure

MgGa₂O₄ ceramics, with a near-zero τf of −4.0 ppm/°C and Q×f of 117,000 GHz, directly address the critical requirement for frequency stability in outdoor millimeter-wave communication systems where ambient temperature can fluctuate by 40–60 °C [1]. Unlike Al₂O₃ (τf = −60 ppm/°C) or MgAl₂O₄ (τf ≈ −75 ppm/°C), MgGa₂O₄ does not require addition of positive-τf compensators (e.g., TiO₂) that often degrade Q×f and complicate co-firing compatibility. Procurement of phase-pure MgGa₂O₄ powder or sintered ceramics enables single-phase resonator and filter designs for 28–60 GHz bands with simplified thermal management [1][2].

High-Temperature Deep-UV Photodetectors and Solar-Blind Imaging Sensors Operating Above 500 °C

The demonstrated retention of high resistivity (3.15 × 10⁸ Ω·cm at 800 °C) and superior thermal stability under reducing atmospheres (5% H₂/95% Ar) make MgGa₂O₄ single crystals or epitaxial films the preferred active-layer material for deep-UV photodetectors deployed in combustion monitoring, plasma diagnostics, and aerospace applications [3]. Competing UWBG materials such as β-Ga₂O₃ degrade under these reducing conditions, while MgAl₂O₄ has an excessively wide bandgap (~7.8 eV) that precludes practical deep-UV photon absorption in the solar-blind window [3][4]. The optical bandgap of 4.96 eV (250 nm cutoff) aligns precisely with the solar-blind detection window where terrestrial solar irradiance is negligible [3].

Stress-Sensing Paints, Structural Health Monitoring Coatings, and Mechanoluminescent Display Elements

Mn-doped MgGa₂O₄ is the only spinel-phase phosphor that combines strong mechanoluminescence with long-lasting phosphorescence, a property absent in Mn-doped MgAl₂O₄ [5]. This enables non-contact stress distribution visualization on structural components (bridges, aircraft wings, pressure vessels) by applying a MgGa₂O₄:Mn-containing coating, UV-charging it, and imaging the ML emitted upon mechanical loading. Procurement of MgGa₂O₄:Mn powder with controlled Mn²⁺ doping (typically 0.05–0.5 mol%) and verified phase purity is essential, as even minor MgAl₂O₄ contamination would suppress ML response [5][6].

Red/NIR Persistent Luminescence Nanophosphors for In Vivo Bioimaging and Drug Delivery Tracking

Cr³⁺-doped MgGa₂O₄ nanoparticles (10–70 nm via hydrothermal synthesis) provide hours-long red persistent luminescence at 650–770 nm (peak 707 nm) after pre-excitation, enabling deep-tissue bioimaging without continuous external illumination and eliminating tissue autofluorescence background [7][8]. The ~44% cationic site inversion intrinsic to MgGa₂O₄ supplies the carrier traps essential for persistent luminescence, a structural feature not available in MgAl₂O₄ or ZnGa₂O₄ hosts without extensive co-doping. In vivo re-excitation at 580 nm through tissue is also possible, extending imaging duration [7]. Procurement of phase-pure, nano-crystalline MgGa₂O₄:Cr³⁺ with controlled particle size distribution is critical for biodistribution and cellular uptake characteristics [7].

Application
Selection Property
Validation Focus
Millimeter-wave resonators & filters (5G/6G)
Near-zero τf (−4.0 ppm/°C) and high Q×f
Phase purity; τf verification at target frequency band
High-temperature deep-UV photodetectors
Resistivity retention above 500 °C; reducing-atmosphere stability
Bandgap cutoff at ~250 nm; resistivity at 800 °C
Stress-sensing coatings & structural health monitoring
Strong mechanoluminescence in Mn-doped MgGa₂O₄
ML response; absence of MgAl₂O₄ contamination
In vivo bioimaging phosphors (small-animal research)
Red persistent luminescence (Cr³⁺) with ~44% cation inversion
Emission peak 707 nm; nanoparticle size distribution
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